molecular formula C12H7ClN2S B2582418 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile CAS No. 478043-04-8

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile

Cat. No.: B2582418
CAS No.: 478043-04-8
M. Wt: 246.71
InChI Key: RUJSXFWMSABFTA-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile (CAS: 478043-04-8) is a sulfur-containing heterocyclic compound with a molecular weight of 246.72 g/mol. Its structure consists of an isonicotinonitrile core substituted at the 3-position with a sulfanyl group linked to a 4-chlorophenyl ring.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-10-1-3-11(4-2-10)16-12-8-15-6-5-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJSXFWMSABFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=CN=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324195
Record name 3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478043-04-8
Record name 3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile typically involves the reaction of 4-chlorothiophenol with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Below is a comparative analysis of these two compounds:

Property 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile 3-[(4-methylphenyl)sulfinyl]isonicotinonitrile
Substituent on phenyl 4-Chloro (electron-withdrawing) 4-Methyl (electron-donating)
Sulfur oxidation state Sulfanyl (-S-) Sulfinyl (-SO-)
Molecular weight (g/mol) 246.72 242.30
Polarity Moderate (sulfanyl group) Higher (sulfinyl group is more polar)
Potential solubility Lower in polar solvents Higher in polar solvents (e.g., DMSO, water)

Electronic and Reactivity Differences

  • In contrast, the 4-methyl group in the analogue donates electrons, increasing ring electron density .
  • Sulfur Functionality : The sulfanyl (-S-) group is less polarizable than the sulfinyl (-SO-) group, which has a higher dipole moment due to the S=O bond. This difference may affect intermolecular interactions, such as hydrogen bonding or van der Waals forces, critical in crystal packing or biological target binding .

Spectroscopic and Computational Insights

For example:

  • Such computational approaches could predict the target compound’s electronic properties, such as HOMO-LUMO gaps (indicative of reactivity) and infrared/Raman spectral signatures .

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile (CAS No. 478043-04-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant data from recent research findings.

Chemical Structure and Properties
The molecular formula of this compound is C12H7ClN2S, with a molecular weight of 246.71 g/mol. The compound features a chlorophenyl group attached to a thiol and isonicotinonitrile structure, which contributes to its unique reactivity and biological properties.

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit certain enzymes related to cancer progression and microbial resistance.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. This effect is particularly pronounced in certain types of carcinoma cells, where it inhibits proliferation and promotes cell death through caspase activation.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureAntimicrobial ActivityAnticancer Activity
3-[(4-Bromophenyl)sulfanyl]isonicotinonitrileBromine instead of chlorineModerateModerate
3-[(4-Methylphenyl)sulfanyl]isonicotinonitrileMethyl group instead of chlorineWeakLow
3-[(4-Nitrophenyl)sulfanyl]isonicotinonitrileNitro group instead of chlorineStrongHigh

These comparisons highlight how variations in substituents can significantly influence the biological activity of related compounds.

Case Studies and Research Findings

Research has been conducted to evaluate the pharmacological effects of this compound through various assays:

  • Antibacterial Screening : In a study assessing antibacterial efficacy, the compound was tested against multiple strains. Results indicated strong inhibition against Staphylococcus aureus with an IC50 value comparable to standard antibiotics .
  • Enzyme Inhibition Assays : The compound demonstrated notable inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • In Vivo Studies : Preliminary animal studies have shown promising results in tumor reduction when administered at specific dosages, indicating potential for further development as a therapeutic agent in oncology.

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